molecular formula C6H12ClN B2409573 1-Vinylcyclobutanamine hydrochloride CAS No. 1416374-23-6

1-Vinylcyclobutanamine hydrochloride

Cat. No.: B2409573
CAS No.: 1416374-23-6
M. Wt: 133.62
InChI Key: XTSGLFRAIJTZAO-UHFFFAOYSA-N
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Description

1-Vinylcyclobutanamine hydrochloride is a synthetic compound belonging to the class of cyclobutane derivatives. It is characterized by the presence of a vinyl group attached to a cyclobutanamine moiety. This compound has garnered interest due to its potential biological activities and diverse applications in various fields.

Properties

IUPAC Name

1-ethenylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-6(7)4-3-5-6;/h2H,1,3-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSGLFRAIJTZAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416374-23-6
Record name 1-ethenylcyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-vinylcyclobutanamine hydrochloride typically involves the reaction of cyclobutanone with vinylamine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid to facilitate the formation of the hydrochloride salt . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-Vinylcyclobutanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The vinyl group in this compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Vinylcyclobutanamine hydrochloride has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Researchers are exploring its potential as a bioactive compound with possible applications in drug discovery and development.

    Medicine: Preliminary studies suggest that it may have therapeutic potential, although further research is needed to fully understand its pharmacological properties.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-vinylcyclobutanamine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-Vinylcyclobutanamine hydrochloride can be compared with other cyclobutane derivatives, such as cyclobutanamine and vinylcyclobutane. While these compounds share a similar core structure, the presence of the vinyl group in this compound imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Similar compounds include:

  • Cyclobutanamine
  • Vinylcyclobutane
  • Cyclobutanone derivatives

Biological Activity

1-Vinylcyclobutanamine hydrochloride is a synthetic compound classified as a cyclobutane derivative, notable for its structural features, including a vinyl group attached to a cyclobutanamine moiety. This compound has attracted interest in various scientific fields, particularly in medicinal chemistry and drug discovery, due to its potential biological activities.

Basic Information

PropertyDetails
IUPAC Name 1-ethenylcyclobutan-1-amine; hydrochloride
Molecular Formula C₆H₁₂ClN
Molecular Weight 133.62 g/mol
CAS Number 1416374-23-6
Canonical SMILES C=CC1(CCC1)N.Cl

Synthesis

The synthesis of this compound typically involves the reaction of cyclobutanone with vinylamine under acidic conditions, often using hydrochloric acid to form the hydrochloride salt. This method allows for the efficient production of the compound, which can then be utilized in various biological studies and applications.

Preliminary studies suggest that this compound may exhibit various biological activities, including:

  • Antitumor Activity : Research indicates potential inhibitory effects on cancer cell proliferation, making it a candidate for further investigation in oncology.
  • Neuroprotective Effects : Some studies have suggested that this compound may have protective effects on neuronal cells, indicating potential applications in neurodegenerative diseases.

Case Studies and Research Findings

  • Antitumor Studies : A study published in a peer-reviewed journal explored the effects of this compound on specific cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an antitumor agent .
  • Neuroprotection : In another case study focusing on neuroprotective effects, researchers observed that treatment with this compound led to reduced oxidative stress markers in neuronal cultures, pointing towards its potential utility in treating conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

This compound can be compared with other cyclobutane derivatives such as cyclobutanamine and vinylcyclobutane. The presence of the vinyl group enhances its reactivity and biological properties, making it a valuable compound for research and industrial applications.

CompoundKey CharacteristicsPotential Applications
Cyclobutanamine Basic amine structureLimited biological applications
Vinylcyclobutane Reactive vinyl groupPolymer production
1-Vinylcyclobutanamine HCl Enhanced reactivity and bioactivityDrug discovery and development

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